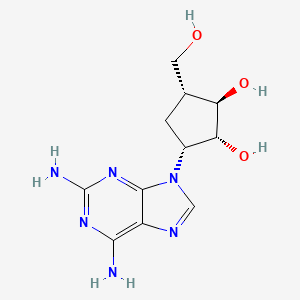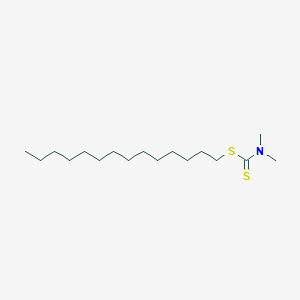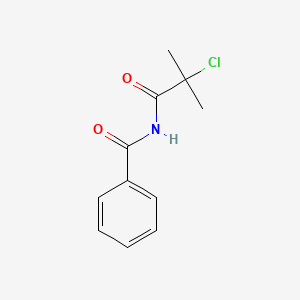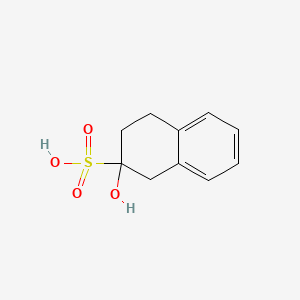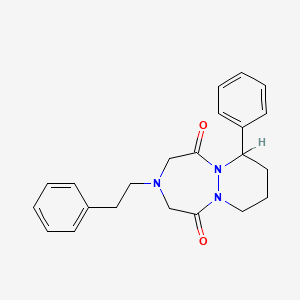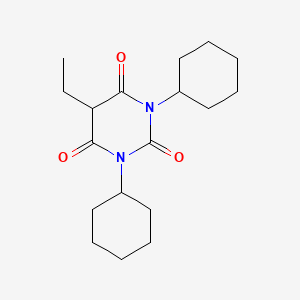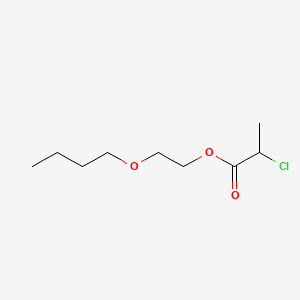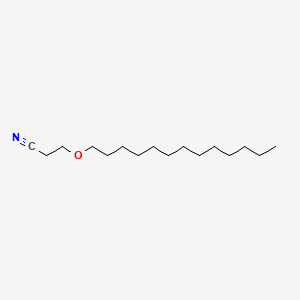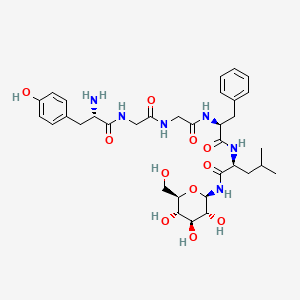
1-5-beta-Neoendorphin (human), 5-(N-beta-D-glucopyranosyl-L-leucinamide)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-5-beta-Neoendorphin (human), 5-(N-beta-D-glucopyranosyl-L-leucinamide)- is an endogenous opioid peptide with a nonapeptide structure. It has the amino acid sequence Tyr-Gly-Gly-Phe-Leu-Arg-Lys-Tyr-Pro. This compound is known for its capability to stimulate wound healing by accelerating keratinocyte migration through the activation of mitogen-activated protein kinase (MAPK) and extracellular signal-regulated kinases 1 and 2 (ERK 1 and ERK 2) pathways .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-5-beta-Neoendorphin (human), 5-(N-beta-D-glucopyranosyl-L-leucinamide)- involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as bacteria or yeast, which then produces the peptide in large quantities. The peptide is then purified using chromatographic techniques.
化学反应分析
Types of Reactions
1-5-beta-Neoendorphin (human), 5-(N-beta-D-glucopyranosyl-L-leucinamide)- undergoes various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s methionine residues.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol.
Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC.
Major Products
The major products formed from these reactions include oxidized, reduced, or substituted analogs of the original peptide, which may have altered biological activities.
科学研究应用
1-5-beta-Neoendorphin (human), 5-(N-beta-D-glucopyranosyl-L-leucinamide)- has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cell migration and wound healing.
Medicine: Explored for its potential therapeutic applications in wound healing and pain management.
Industry: Utilized in the development of peptide-based drugs and cosmetics.
作用机制
The compound exerts its effects by binding to opioid receptors and activating intracellular signaling pathways. Specifically, it activates the MAPK and ERK 1/2 pathways, leading to the upregulation of matrix metalloproteinase 2 and 9 (MMP-2 and MMP-9), which are involved in cell migration and wound healing .
相似化合物的比较
Similar Compounds
Alpha-Neoendorphin: Another endogenous opioid peptide with a similar structure but different amino acid sequence.
Leu-Enkephalin: A smaller opioid peptide with a pentapeptide structure.
Beta-Endorphin: A longer opioid peptide with a different sequence and structure.
Uniqueness
1-5-beta-Neoendorphin (human), 5-(N-beta-D-glucopyranosyl-L-leucinamide)- is unique due to its specific amino acid sequence and its ability to stimulate wound healing through the activation of specific signaling pathways. This makes it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
136802-61-4 |
|---|---|
分子式 |
C34H48N6O11 |
分子量 |
716.8 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methyl-N-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]pentanamide |
InChI |
InChI=1S/C34H48N6O11/c1-18(2)12-23(33(50)40-34-30(47)29(46)28(45)25(17-41)51-34)39-32(49)24(14-19-6-4-3-5-7-19)38-27(44)16-36-26(43)15-37-31(48)22(35)13-20-8-10-21(42)11-9-20/h3-11,18,22-25,28-30,34,41-42,45-47H,12-17,35H2,1-2H3,(H,36,43)(H,37,48)(H,38,44)(H,39,49)(H,40,50)/t22-,23-,24-,25+,28+,29-,30+,34+/m0/s1 |
InChI 键 |
LCKCZRJHQCPXOW-WKGWLEJISA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)N[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N |
规范 SMILES |
CC(C)CC(C(=O)NC1C(C(C(C(O1)CO)O)O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





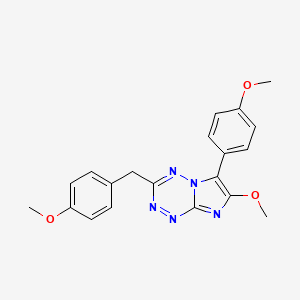
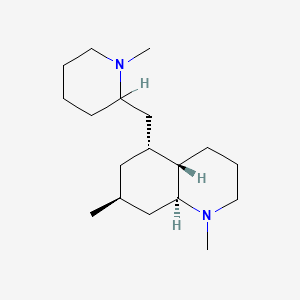
![methyl 3-(1-methylpiperidin-4-yl)-5-[2-(methylsulfamoyl)ethyl]-1H-indole-2-carboxylate](/img/structure/B12802021.png)
